4-Fluoro-2-iodo-5-methoxy-phenylamine
Overview
Description
4-Fluoro-2-iodo-5-methoxy-phenylamine is an organic compound with the molecular formula C7H7FINO. It is a brown solid at room temperature and is used in various chemical syntheses and research applications . The compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenylamine core, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-5-methoxy-phenylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-5-methoxy-phenylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Phenylamines: Through substitution reactions.
Quinones: Through oxidation reactions.
Amines: Through reduction reactions.
Scientific Research Applications
4-Fluoro-2-iodo-5-methoxy-phenylamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-5-methoxy-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets. The methoxy group may also play a role in modulating the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-5-iodo-2-methyl-phenylamine: Similar structure but with a methyl group instead of a methoxy group.
4-Fluoro-2-iodo-5-methoxyaniline: Similar structure but with an aniline group instead of a phenylamine group.
Uniqueness
4-Fluoro-2-iodo-5-methoxy-phenylamine is unique due to the combination of fluorine, iodine, and methoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
4-fluoro-2-iodo-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSGZDEXYLYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.